molecular formula C10H7Cl2N3 B13094592 5-(2,5-Dichlorophenyl)pyrimidin-2-amine

5-(2,5-Dichlorophenyl)pyrimidin-2-amine

Cat. No.: B13094592
M. Wt: 240.09 g/mol
InChI Key: AQCBUODLXOMSMC-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2,5-dichlorophenyl substituent at the 5-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to the critical role of the 2,5-dichlorophenyl moiety in enzyme inhibition. Crystallographic studies have shown that this substituent occupies the S1 pocket of thrombin and factor XIIa (FXIIa), serine proteases involved in coagulation and inflammatory pathways . The dichlorophenyl group enhances binding affinity and selectivity, as evidenced by its presence in thrombin inhibitors and FXIIa-targeting molecules with IC50 values as low as 10 μM . Its structural and electronic properties make it a versatile scaffold for drug discovery.

Preparation Methods

The synthesis of 5-(2,5-Dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,5-dichlorobenzonitrile with guanidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

5-(2,5-Dichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(2,5-Dichlorophenyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as heat shock protein HSP 90-alpha, which plays a role in protein folding and stabilization. By inhibiting this enzyme, the compound can disrupt cellular processes and induce cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Alkynyl and Aryl Substituents

Compounds with alkynyl (e.g., hex-1-ynyl, hept-1-ynyl) or aryl (e.g., naphthyl, thiophenyl) groups at the 5-position of pyrimidin-2-amine exhibit distinct physicochemical properties (Table 1). For instance:

  • 5-(Hex-1-ynyl)pyrimidin-2-amine: Melting point = 147–149°C, synthesized via Sonogashira coupling with 99% yield .
  • 5-(Naphthalen-2-yl)pyrimidin-2-amine : Lower solubility due to aromatic bulk, but retains moderate biofilm-modulating activity .

In contrast, 5-(2,5-Dichlorophenyl)pyrimidin-2-amine has a higher molecular weight (269.1 g/mol) and enhanced halogen-mediated hydrophobic interactions, critical for protease inhibition .

Halogenated Phenyl Derivatives

  • 5-(4-Chloro-2-methoxyphenyl)pyrrolo[2,3-<i>d</i>]pyrimidin-2-amine : A pyrrolopyrimidine analog with a 4-chloro substituent shows reduced FXIIa activity compared to the dichlorophenyl variant, highlighting the necessity of dual chloro groups .
  • 5-(2-Chlorophenyl)triazolo[1,5-<i>a</i>]pyrimidin-2-amine : Substitution at the 2-position of phenyl decreases selectivity for FXIIa, as seen in CAS 577987-71-4 (IC50 > 100 μM) .

Core Scaffold Modifications

Pyrrolopyrimidine Derivatives

However, this scaffold lacks the dichlorophenyl group’s specificity for FXIIa, resulting in broader but less potent enzyme inhibition .

Azido-Modified Pyrimidines

Enzyme Inhibition Profiles

The 2,5-dichlorophenyl group confers >10-fold selectivity for FXIIa over thrombin in analogs (Table 2) . For example:

Compound IC50 (FXIIa) Selectivity (FXIIa vs. Thrombin)
2,5-Dichlorophenyl analog 10 μM >10-fold
4-Methoxyphenyl analog >100 μM Not selective

In contrast, 5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 1516637-37-8) lacks halogen atoms, resulting in poor enzyme binding and >100 μM IC50 .

Key Data Tables

Table 1: Physicochemical Properties of Pyrimidin-2-amine Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
This compound 269.1 Not reported >80
5-(Hex-1-ynyl)pyrimidin-2-amine 217.3 147–149 99
5-(4-Methoxyphenyl)pyrimidin-2-amine 215.2 Not reported 95
5-Azido-4-(5-bromo-2,4-dimethoxyphenyl) 426.0 178 91

Properties

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H7Cl2N3/c11-7-1-2-9(12)8(3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15)

InChI Key

AQCBUODLXOMSMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=C(N=C2)N)Cl

Origin of Product

United States

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